An In-depth Technical Guide to 1,12-Dodecanediamine: Chemical Properties and Structure
An In-depth Technical Guide to 1,12-Dodecanediamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 1,12-dodecanediamine. This long-chain aliphatic diamine is a versatile building block in organic synthesis, polymer chemistry, and materials science.
Chemical and Physical Properties
1,12-Dodecanediamine, also known as dodecamethylenediamine, is a C12 alkane-alpha,omega-diamine.[1] It presents as a white crystalline solid or a colorless to pale yellow, oily liquid, depending on the ambient temperature, with its melting point being close to room temperature.[2][3] The presence of two primary amine groups at the termini of a long, flexible twelve-carbon chain makes it a versatile bifunctional building block in chemical synthesis.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₈N₂ | [2][3][5][6] |
| Molecular Weight | 200.36 g/mol | [2][5][6][7] |
| Melting Point | 67-70 °C | [1][8] |
| Boiling Point | 145 °C | [8] |
| Density | 0.8422 g/cm³ | [2] |
| Appearance | White crystalline solid or colorless to pale yellow liquid | [1][2][3] |
| Solubility | Soluble in ethanol. Poorly soluble in water, more soluble in non-polar organic solvents like hexane or dichloromethane. | [1][2][3] |
| pKa | 10.97 ± 0.10 (Predicted) | [3] |
Chemical Structure
The structure of 1,12-dodecanediamine consists of a twelve-carbon aliphatic chain with primary amine groups at positions 1 and 12.[1][5]
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Canonical SMILES: C(CCCCCCN)CCCCCN[3]
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InChI: InChI=1S/C12H28N2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h1-14H2[3][5][6]
Spectroscopic Data
Spectroscopic data for 1,12-dodecanediamine, including 1H NMR, 13C NMR, IR, Mass Spectrometry, and Raman spectra, are available in various databases.[5][9][10]
Experimental Protocols
Synthesis of 1,12-Dodecanediamine via Catalytic Hydrogenation of Dodecanedinitrile
A primary industrial route for producing 1,12-dodecanediamine is the catalytic hydrogenation of dodecanedinitrile.[4]
Methodology:
-
Dodecanedinitrile is hydrogenated over a Raney nickel catalyst.[1]
-
The reaction is conducted in a batch procedure under pressure.[1]
-
The temperature is maintained at up to 125 °C.[1]
-
A five- to tenfold excess of liquid ammonia is used, with or without methanol as a solvent.[1]
-
Careful selection of catalysts, solvents, and reaction conditions is necessary to maximize the yield of the primary diamine and control for the formation of secondary and tertiary amine byproducts.[4]
Mono-BOC Protection of 1,12-Dodecanediamine
The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[4]
Methodology:
-
Dissolve 1,12-dodecanediamine (1.0 g, 10 mmol amine) in a mixture of dichloromethane (25 mL) and H₂O (25 mL).[11]
-
Add sodium hydroxide (2 pellets) and stir the reaction vigorously.[11]
-
Dissolve di-tert-butyl dicarbonate (500 mg, 2.3 mmol) in dichloromethane (10 mL) and add it dropwise to the stirring reaction over 5 minutes.[11]
-
After 1 hour, monitor the reaction completion using TLC and mass spectrometry.[11]
-
Transfer the reaction to a separatory funnel and separate the layers.[11]
-
Concentrate the organic layer under reduced pressure.[11]
-
Crystallize the product from hot acetonitrile to yield N-Boc-1,12-dodecanediamine.[11]
Applications in Research and Drug Development
1,12-Dodecanediamine is a key building block in various applications:
-
Polymer Synthesis: It is a crucial monomer for the synthesis of high-performance polymers like polyamides (e.g., Nylon 12,12) and polyurethanes.[3][4][12][13] Its long, flexible carbon chain imparts enhanced mechanical strength, flexibility, and thermal stability to these polymers.[13]
-
Medicinal Drugs and Pharmaceuticals: It serves as a feedstock and a source of a twelve-carbon chain for the synthesis of medicinal drugs.[1][3][12] It is also used in the development of drug delivery systems.[4]
-
Surfactants and Corrosion Inhibitors: Its amphiphilic nature makes it suitable for use as a surfactant.[2][3] The amine groups can also provide corrosion resistance, making it an effective corrosion inhibitor.[2][3][12]
-
Materials Science: It is used as a building block for supramolecular architectures and in the development of new materials.[4][12]
Visualizations
Caption: Synthesis of Nylon 12,12 via polycondensation.
Safety and Handling
1,12-Dodecanediamine is classified with several hazards.[5][7]
-
GHS Hazard Statements:
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Precautionary Measures:
-
Wash hands and any exposed skin thoroughly after handling.[14][15]
-
Do not eat, drink, or smoke when using this product.[14][15]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[14][15]
-
Use only outdoors or in a well-ventilated area.[14]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[14][15]
-
In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[14][15]
-
If inhaled, remove to fresh air.[14] If swallowed, rinse mouth and do NOT induce vomiting.[14][15]
-
Store in a locked, well-ventilated place with the container tightly closed.[14][15]
-
References
- 1. 1,12-Dodecanediamine | 2783-17-7 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. guidechem.com [guidechem.com]
- 4. 1,12-Diaminododecane | 2783-17-7 | Benchchem [benchchem.com]
- 5. 1,12-Dodecanediamine | C12H28N2 | CID 17727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,12-Dodecanediamine [webbook.nist.gov]
- 7. watson-int.com [watson-int.com]
- 8. usbio.net [usbio.net]
- 9. 1,12-Dodecanediamine(2783-17-7) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 1-BOC-1,12-DIAMINODODECANE synthesis - chemicalbook [chemicalbook.com]
- 12. Buy 1,12-Diaminododecane | 2783-17-7 | >98% [smolecule.com]
- 13. nbinno.com [nbinno.com]
- 14. fishersci.com [fishersci.com]
- 15. 1,12-Dodecanediamine - Safety Data Sheet [chemicalbook.com]
